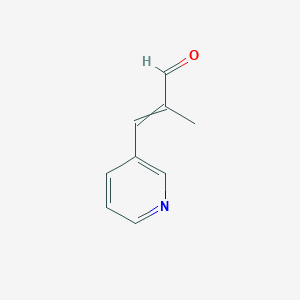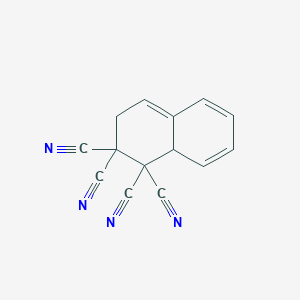
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile is an organic compound characterized by its unique structure, which includes a naphthalene core with four cyano groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile typically involves the reaction of naphthalene derivatives with tetracyanoethylene. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of existing structures. This reactivity makes it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetracyanoethylene: A compound with a similar tetracyano structure but without the naphthalene core.
1,2,3,4-Tetracyanobenzene: Another compound with multiple cyano groups attached to a benzene ring.
Uniqueness
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile is unique due to its naphthalene core, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in applications where the naphthalene structure is advantageous, such as in the synthesis of polycyclic aromatic compounds and advanced materials.
Properties
CAS No. |
66216-99-7 |
|---|---|
Molecular Formula |
C14H8N4 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
3,8a-dihydronaphthalene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4/c15-7-13(8-16)6-5-11-3-1-2-4-12(11)14(13,9-17)10-18/h1-5,12H,6H2 |
InChI Key |
OCMJESVDFZAWOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC=CC2C(C1(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


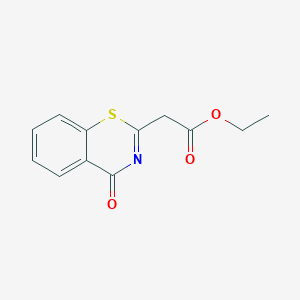
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)



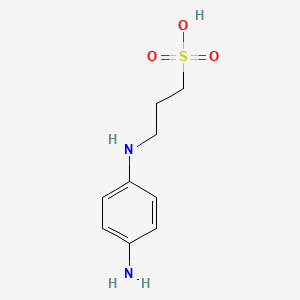
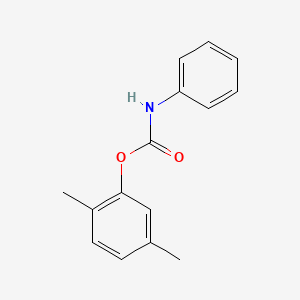
oxidanium tetrafluoroborate](/img/structure/B14474672.png)

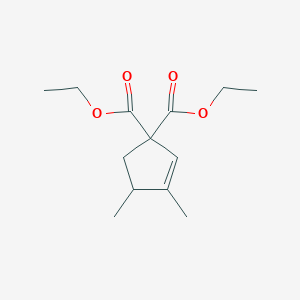
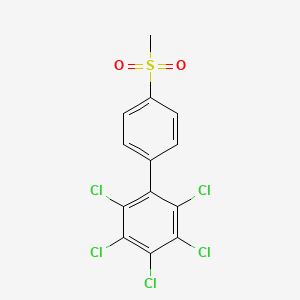
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)

